p-Septiphenyl

Description

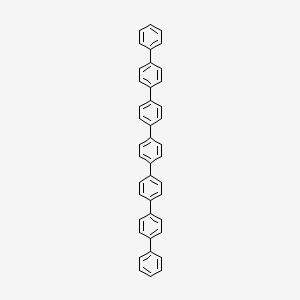

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[4-(4-phenylphenyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30/c1-3-7-31(8-4-1)33-11-15-35(16-12-33)37-19-23-39(24-20-37)41-27-29-42(30-28-41)40-25-21-38(22-26-40)36-17-13-34(14-18-36)32-9-5-2-6-10-32/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBOFBWUYYECLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552007 | |

| Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70352-20-4 | |

| Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Precursor Chemistry for P Septiphenyl

Strategies for Linear p-Septiphenyl Synthesis

The synthesis of linear oligophenylenes, including this compound, typically involves building the carbon backbone by coupling smaller aromatic fragments. Palladium catalysis plays a central role in these transformations.

Palladium-Catalyzed Polycondensation Routes

Palladium-catalyzed polycondensation reactions, particularly the Suzuki-Miyaura coupling, are cornerstone methodologies for synthesizing linear oligophenylenes. This approach involves the reaction between aryl halides (or pseudohalides like triflates) and aryl boronic acids or esters. For the synthesis of long-chain oligophenylenes like this compound, iterative or sequential coupling strategies are employed. For instance, a dibromo-oligophenylene can be coupled with a diboronic acid ester, or a monobromo-monoboronic acid species can be reacted repeatedly to extend the chain mdpi.comunimelb.edu.auresearchgate.net.

Key catalytic systems often involve Pd(0) or Pd(II) precursors, such as Pd(PPh₃)₄ or Pd(OAc)₂, in conjunction with phosphine (B1218219) ligands. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used, and reactions are often conducted in solvents such as toluene, THF, or dioxane at elevated temperatures (80-120 °C) mdpi.comresearchgate.netacs.org.

Table 1: Palladium-Catalyzed Coupling Reactions for Linear Oligophenylenes

| Reaction Type | Common Catalysts | Typical Bases | Common Solvents | Precursor Types |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Toluene, THF, Dioxane, DMF | Aryl halides/triflates, Aryl boronic acids/esters |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | CsF (sometimes) | DMF, Toluene | Aryl halides, Organostannanes |

| Negishi | Pd(PPh₃)₄ | N/A | THF | Aryl halides, Organozinc reagents |

| Kumada | Ni or Pd catalysts | N/A | THF, Diethyl ether | Aryl halides, Grignard reagents |

Homo-Coupling and Cross-Coupling Approaches

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions are instrumental in building oligophenylene backbones.

Homo-coupling: Ullmann-type reactions, traditionally copper-mediated but also achievable with nickel or palladium catalysts, involve the coupling of aryl halides to form biaryl bonds. While less precise for building specific long chains like this compound directly, they can be used to synthesize intermediate biphenyl (B1667301) or terphenyl units researchgate.netthalesnano.com.

Cross-coupling: Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Kumada coupling (using Grignard reagents) are also valuable methods for C-C bond formation in oligophenylene synthesis. These reactions offer alternative pathways and can be advantageous depending on the availability and reactivity of specific precursors acs.orgnih.gov.

Deamination Routes for Isomeric Septiphenyls

While direct coupling methods are prevalent for linear this compound, deamination routes can be employed for the synthesis of specific isomeric septiphenyls. This approach typically involves the synthesis of an amino-substituted oligophenylene precursor. The amino group is then converted into a diazonium salt, which can subsequently undergo various transformations, such as radical coupling or elimination reactions, to form the desired C-C bond or remove the nitrogen moiety. This method is generally more complex and less direct for the synthesis of the simple linear this compound compared to palladium-catalyzed coupling, but it offers pathways to specific structural arrangements or functionalizations that are otherwise difficult to achieve jst.go.jp.

Synthesis of Functionalized and Cyclic this compound Architectures

The synthesis of this compound can be extended to create more complex molecular architectures, including those with functional groups incorporated within cyclic structures.

Endo-Functionalized Cyclic Oligophenylenes via Suzuki–Miyaura Cross-Coupling

The synthesis of cyclic oligophenylenes, particularly those with functional groups positioned internally (endo-functionalized), often employs macrocyclization strategies. The Suzuki-Miyaura cross-coupling is highly effective for forming the necessary C-C bonds to close macrocyclic rings. This typically involves designing linear precursors with reactive termini (e.g., aryl halides and boronic acids) and strategically placed functional groups.

For macrocyclization, high dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. The design of precursors with specific lengths and reactive functionalities is key to achieving efficient ring closure. Research has demonstrated the synthesis of endo-functionalized cyclic oligophenylenes, including those derived from septiphenyl units, using this approach acs.orgnih.govresearchgate.netacs.orgnih.gov.

Table 2: Synthesis of Cyclic Oligophenylenes via Suzuki-Miyaura Cross-Coupling

| Precursor Design Strategy | Coupling Reaction Type | Key Conditions | Outcome |

| Linear oligophenylene with terminal halide and boronic acid | Suzuki-Miyaura macrocyclization | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃), High dilution, Toluene | Formation of cyclic oligophenylene structures |

| Precursors with internal functional groups | Suzuki-Miyaura macrocyclization | Optimized Pd catalyst, Base, Solvent, High dilution | Endo-functionalized cyclic oligophenylenes (e.g., with -OH, -NH₂ groups) |

Design and Preparation of Annulation Precursors

The successful synthesis of cyclic oligophenylenes hinges on the careful design and preparation of appropriate annulation precursors. These precursors are typically linear oligophenylenes that are functionalized with reactive groups at their termini, enabling cyclization. The design often involves incorporating specific structural features or functional groups that will ultimately reside within the macrocyclic cavity or influence its properties.

For example, the synthesis of endo-functionalized cyclic oligophenylenes has been achieved by preparing precursors such as quinquephenyl diboronic acids and septiphenyl dibromo compounds. These precursors are often synthesized through multi-step sequences involving standard coupling reactions and functional group interconversions, with a key intermediate like a diprotected biphenyl diboronic acid derivative facilitating access to various precursors acs.orgnih.govresearchgate.net. The preparation aims to ensure high purity and suitable reactivity for the subsequent macrocyclization step.

Table of Compound Names

this compound

Oligo(p-phenylene)s (OPPs)

Biphenyl

Terphenyl

Quinquephenyl

Oligo(p-phenyleneethynylene)s (OPEs)

Aryl halide

Aryl boronic acid

Organostannane

Organozinc reagent

Grignard reagent

Diazonium salt

Cyclic oligophenylene

Endo-functionalized cyclic oligophenylene

Annulation precursor

Diphenylamino group

Anthryldiphenylamino group

Benzotriazole

Thiophene

Hexa-peri-hexabenzocoronene

Picene

Cycloparaphenylenes (CPPs)

Advanced Structural Characterization and Crystallography of P Septiphenyl

Room Temperature Crystalline Structures and Unit Cell Parameters

At room temperature, p-septiphenyl typically crystallizes in a monoclinic lattice. Studies on related oligophenyls, including this compound, have established common structural features.

Monoclinic Space Group Analysis

This compound, along with shorter oligophenyls like p-quinquephenyl (B1295331) (PQP) and p-sexiphenyl (B32268) (PSP), commonly crystallizes in the monoclinic space group P21/c kpi.uaresearchgate.netresearchgate.netalbany.edu. This space group is characterized by a unit cell where two pairs of crystal axes are perpendicular, and the third pair is oblique, with a specific glide plane and screw axis symmetry wikipedia.orglibretexts.org.

The unit cell parameters for this compound at room temperature have been reported as follows:

a : 30.577 Å

b : 5.547 Å

c : 8.034 Å

β : 100.52°

These parameters are consistent with the trend observed in longer oligophenyls, where the 'a' axis increases with molecular length kpi.uaresearchgate.net.

Herringbone Packing Arrangements and Similarities with Other Oligomers

This compound molecules arrange themselves in a herringbone packing motif within the crystal lattice kpi.uaalbany.eduepdf.pubresearchgate.net. This arrangement, common among linear oligophenyls, involves molecules tilted relative to each other, forming a layered structure. The herringbone pattern is characterized by molecules oriented in alternating directions, creating an efficient packing that maximizes intermolecular interactions, primarily van der Waals forces kpi.uaalbany.eduresearchgate.net. This packing style is similar to that observed in p-quinquephenyl (PQP), although p-sexiphenyl (PSP) exhibits a greater tilt, indicating subtle differences in intermolecular forces and packing efficiency among these related compounds kpi.uaresearchgate.netresearchgate.net.

Low-Temperature Structural Transformations and Phase Transitions

Upon cooling to cryogenic temperatures, this compound can undergo structural transformations, leading to changes in its crystallographic parameters and potentially its space group.

Solid-State Transitions upon Cooling to Cryogenic Temperatures

Research indicates that this compound, along with PQP and PSP, exhibits a time-dependent solid-state transition upon cooling to approximately 110 K kpi.uaresearchgate.netresearchgate.net. At this lower temperature, the unit cell parameters undergo significant changes, with the 'b' and 'c' axes approximately doubling, while the 'a' axis remains largely unchanged kpi.uaresearchgate.net. These alterations in unit cell dimensions signify a structural rearrangement within the crystal lattice.

Changes in Crystallographic Space Group

While specific detailed studies on the low-temperature space group of this compound are less commonly cited than its room-temperature structure, general trends in oligophenyls suggest potential symmetry changes. The transition observed at 110 K, where unit cell parameters 'b' and 'c' approximately double, is indicative of a potential reduction in symmetry or a doubling of the unit cell volume, which can be associated with a change in crystallographic space group kpi.uaresearchgate.net. Further detailed crystallographic analysis at cryogenic temperatures would be required to definitively identify any new space group symmetry.

Influence of Intermolecular Forces on Crystalline Conformation

The crystalline state of this compound is primarily shaped by van der Waals forces and π-π stacking interactions. While isolated polyphenyls may adopt non-planar conformations due to intramolecular steric repulsions between ortho-hydrogens, the crystalline environment tends to enforce a more planar arrangement. Molecular mechanics calculations suggest that deviations from coplanarity in this compound and similar oligomers like p-sexiphenyl (PSP) increase the total energy of the structure, indicating that planar or near-planar conformations are favored for optimal intermolecular interactions kpi.uaresearchgate.net.

Research indicates that this compound crystallizes in the monoclinic space group P2₁/c, exhibiting a herringbone packing motif, similar to p-quinquephenyl (PQP) kpi.uaacs.orgacs.orgacs.orgalbany.eduacs.orgresearchgate.net. In this arrangement, molecules are stacked in layers, with adjacent molecules tilted relative to each other. The unit cell parameters for this compound have been reported as approximately a = 30.577 Å, b = 5.547 Å, c = 8.034 Å, and β = 100.52° kpi.ua. The ‘a’ axis, which corresponds to the molecular length, increases with the length of the polyphenylene oligomer kpi.ua.

Table 3.2.3.1: Crystallographic Data for this compound

| Parameter | Value | Space Group | Reference |

| Unit Cell 'a' | 30.577 Å | P2₁/c | kpi.ua |

| Unit Cell 'b' | 5.547 Å | P2₁/c | kpi.ua |

| Unit Cell 'c' | 8.034 Å | P2₁/c | kpi.ua |

| Unit Cell β | 100.52° | P2₁/c | kpi.ua |

| Packing Motif | Herringbone | P2₁/c | kpi.uaacs.orgacs.org |

Structural Characterization of Substituted this compound Derivatives

The study of substituted this compound derivatives provides valuable insights into how molecular modifications affect solid-state structure, conformation, and intermolecular interactions. By introducing functional groups onto the phenyl rings, researchers can tune properties such as solubility, melting point, and crystal packing.

Studies on other polyphenylenes suggest that substituents can affect the degree of planarity adopted by the molecule in the solid state. Electron-withdrawing or electron-donating groups might influence the electronic distribution within the π-system, potentially modifying the strength of π-π interactions or introducing new intermolecular forces, such as dipole-dipole interactions. For example, derivatives with electron-withdrawing cyano groups might exhibit different packing arrangements compared to those with electron-donating alkyl groups.

Research on substituted oligomers like 2,2′,6,6″-diphenyl-p-septiphenyl (DPSP) has been reported, indicating that such substitutions can prevent the solid-state phase transitions observed in unsubstituted oligomers like p-quinquephenyl (PQP) and p-sexiphenyl (PSP) when cooled to low temperatures researchgate.net. This suggests that the substituents stabilize the structure, preventing the conformational changes that occur in the parent compounds.

Conformational Analysis and Molecular Mechanics of P Septiphenyl Systems

Prediction of Non-Planar Conformations in Isolated Molecules

In the gas phase or in isolation, molecules like p-septiphenyl are predicted to adopt non-planar conformations. This deviation from planarity arises from the inherent steric repulsions between adjacent phenyl rings. Molecular mechanics calculations suggest that the conjugation between phenyl rings in polyphenyls is often insufficient to completely overcome these internal repulsive forces, leading to twisted structures kpi.uaresearchgate.netresearchgate.net. The energy required to maintain a planar conformation would be significantly higher than that of a slightly twisted arrangement due to these steric hindrances.

Role of Intramolecular Forces, including Ortho Hydrogen Repulsions

Intramolecular forces play a critical role in defining the preferred conformation of isolated this compound molecules. Among these forces, the repulsions between hydrogen atoms on adjacent phenyl rings, specifically at the ortho positions, are particularly significant. These "ortho hydrogen repulsions" create a steric strain that favors a non-planar arrangement, where the phenyl rings are rotated with respect to each other around the connecting C-C single bonds. This intrinsic tendency towards non-planarity is a fundamental aspect of the molecule's isolated structure kpi.uaresearchgate.netresearchgate.netresearchgate.net.

Competition between Intramolecular and Intermolecular Crystal Packing Forces

In a crystalline environment, the preferred non-planar conformation of isolated this compound molecules faces competition from intermolecular crystal packing forces. These external forces, arising from the van der Waals interactions between adjacent molecules in the solid state, tend to favor more planar arrangements to maximize attractive interactions and optimize space filling kpi.uaresearchgate.netresearchgate.net. The crystal structure represents a compromise, where the molecule may adopt a conformation that is not its absolute lowest energy state in isolation but is dictated by the collective forces of neighboring molecules. Studies on similar polyphenyls indicate that while isolated molecules may be twisted, intermolecular forces in the crystal can drive them towards a more planar conformation kpi.uaresearchgate.netresearchgate.netresearchgate.net.

Energy Minimization Studies for Phenyl-Phenyl Torsion Angles

Energy minimization studies are integral to conformational analysis using molecular mechanics. These studies systematically vary the dihedral (torsion) angles between adjacent phenyl rings in this compound to find the lowest energy conformations ucsb.educsbsju.edu. By calculating the potential energy for a range of torsion angles, researchers can map out the energy landscape of the molecule. The results of these studies reveal the energetic cost of deviating from planarity. For this compound, it has been observed that increasing the phenyl-phenyl torsion angles from a coplanar arrangement generally increases the total energy of the structure in a crystalline context, suggesting that planar or near-planar conformations are favored by intermolecular packing forces kpi.uaresearchgate.netresearchgate.net.

Spectroscopic Investigations of P Septiphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional Analysis

NMR spectroscopy is a cornerstone for determining the precise structure and connectivity of organic molecules. For p-septiphenyl, both solution-state and solid-state NMR techniques offer complementary information.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the constitutional integrity of oligophenylenes like this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assignment of signals based on their unique chemical shifts and splitting patterns. In the context of oligophenylenes, NMR can confirm the linear arrangement of phenyl rings and the presence of specific end groups or substituents. For instance, the number of distinct signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule, with equivalent carbon atoms appearing at the same chemical shift savemyexams.com. The ¹H NMR spectrum would reveal the characteristic aromatic proton signals, and their integration would correspond to the number of protons in each environment. In studies of related oligophenylenes, specific proton signals for the terminal phenyl rings and internal phenyl rings have been identified, aiding in the confirmation of molecular architecture nii.ac.jpjst.go.jp.

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for studying molecules in their solid or aggregated states, where rapid molecular tumbling, which simplifies solution-state NMR, is absent libretexts.org. This technique allows for the investigation of noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which significantly influence the molecular packing and bulk properties of materials like this compound. In ssNMR, anisotropic interactions, like chemical shift anisotropy (CSA) and dipolar couplings, become prominent and are highly sensitive to the local molecular environment and orientation libretexts.orgmdpi.comnih.gov. These interactions can lead to broadened peaks in ssNMR spectra, but techniques like Magic Angle Spinning (MAS) can be employed to narrow these signals and obtain high-resolution spectra, revealing subtle details about molecular packing and intermolecular interactions libretexts.org. Studies on similar systems have shown that ssNMR can provide insights into the dynamics and structural arrangements influenced by noncovalent forces mdpi.comnih.gov.

High-Resolution 1H NMR and 13C NMR for Polymer Architecture

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the characteristic vibrational modes of molecules, offering insights into their structure, bonding, and orientation.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within molecules msu.edumsu.edumasterorganicchemistry.com. For this compound, IR spectroscopy can confirm the presence of aromatic phenyl rings through characteristic C-H stretching vibrations (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1600 cm⁻¹) msu.eduspectroscopyonline.comresearchgate.net. The specific patterns of C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can also provide information about the substitution pattern of the phenyl rings and the linkage between them researchgate.net. The identification of phenylene ring linkages is crucial for confirming the linear conjugation and structural integrity of the this compound backbone. For instance, specific IR absorption bands are associated with the stretching and bending modes of phenyl units, which are indicative of the para-linkages in oligophenylenes jst.go.jp.

Raman spectroscopy, like IR, probes molecular vibrations but through inelastic scattering of light libretexts.orgrenishaw.com. Polarized Raman spectroscopy is particularly useful for determining the molecular orientation in ordered materials, such as crystals or thin films, by analyzing the polarization of the scattered light relative to the excitation light horiba.comedinst.comhoriba.com. Changes in Raman band intensities and depolarization ratios can reveal information about the symmetry of vibrational modes and the alignment of molecules with respect to an external field or surface horiba.comhoriba.com. Furthermore, Raman spectroscopy can be sensitive to vibronic modes, which are coupled electronic and vibrational transitions, providing insights into the electronic structure and conjugation within the molecule libretexts.orgresearchgate.netresearchgate.net. For oligophenylenes, Raman spectroscopy can identify characteristic ring-breathing modes and C-C stretching vibrations, which are sensitive to conjugation length and molecular packing researchgate.net.

Infrared (IR) Spectroscopy for Phenylene Ring Linkage Identification

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within molecules, providing information about their electronic structure, conjugation, and excited-state properties.

UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by a sample, which correspond to the energy differences between electronic ground and excited states drawellanalytical.comlibretexts.org. For conjugated systems like this compound, the absorption spectrum is characterized by strong π-π* transitions, with absorption maxima shifting to longer wavelengths (redshift) as the conjugation length increases nii.ac.jplibretexts.org. This redshift is a direct consequence of the delocalization of π electrons along the oligophenylene chain. Fluorescence spectroscopy, which measures the light emitted by a sample after excitation, provides complementary information about the excited-state dynamics and quantum yields drawellanalytical.comresearchgate.net. The emission spectra are typically observed at longer wavelengths than the absorption spectra due to Stokes shift. Studies on similar oligophenylenes have shown that their electronic absorption and emission spectra are highly sensitive to conjugation length, molecular conformation, and intermolecular interactions, making these techniques valuable for understanding their optical properties nii.ac.jpresearchgate.netcolab.ws.

Ultraviolet (UV) Absorption Characteristics and Correlation with Oligomer Length

The spectroscopic properties of oligo(p-phenylene)s, including this compound, are fundamentally governed by their extended conjugated π-electron systems msu.edu. These systems are responsible for the absorption of ultraviolet (UV) light, with the specific wavelengths of absorption being highly sensitive to the length of the conjugated chain, a characteristic directly related to the oligomer's length msu.edu.

Research indicates that extending the conjugated π-electron system in oligo(p-phenylene)s leads to a bathochromic shift, meaning the absorption maxima are observed at longer wavelengths msu.edu. This phenomenon is attributed to the decreasing energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as the conjugation length increases msu.edu. A general principle observed in conjugated systems is that each additional double bond can shift the absorption maximum by approximately 30 nm msu.edu.

Studies have investigated series of linear oligo(p-phenylene)s that include compounds with three, five, and seven phenylene groups. These investigations highlight how variations in the number of phenyl rings significantly influence the UV absorption characteristics of these molecules tandfonline.com. While specific numerical UV absorption maxima for a precise series of linear oligo(p-phenylene)s, from shorter chains up to this compound, are not comprehensively detailed in the provided snippets for direct tabulation, the established scientific understanding confirms a clear correlation between oligomer length and absorption profiles msu.edutandfonline.com. The increasing conjugation length in molecules like this compound (seven phenyl rings) is expected to result in absorption bands at progressively longer wavelengths compared to shorter oligo(p-phenylene)s.

Emission Properties, including Violet-Blue Light Emission

This compound is recognized for its luminescent properties, notably exhibiting violet-blue light emission opticsjournal.net. This characteristic emission is a consequence of the electronic transitions within its extended conjugated structure.

Computational Chemistry and Theoretical Studies on P Septiphenyl

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical methods provide the foundational understanding of molecular behavior by solving approximations of the Schrödinger equation. For p-septiphenyl, these approaches are crucial for predicting its optical properties and the nature of its interactions with other molecular entities.

Hückel Molecular Orbital (HMO) Calculations for Absorption Bands

Hückel Molecular Orbital (HMO) theory offers a simplified model for understanding the π-electron systems in conjugated molecules like this compound uba.arwikipedia.orglibretexts.org. By treating the π system independently from the σ framework, HMO calculations allow for the prediction of molecular orbital energies and electron distribution. These calculations are particularly useful for estimating the wavelengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. Studies on polyphenyls, including longer chains, have utilized HMO theory to correlate calculated longest wavelength absorption bands with experimental data researchgate.net. For this compound, HMO calculations would predict a series of π→π* transitions, with the lowest energy transition corresponding to the longest wavelength absorption. These calculations, while simplified, provide a valuable qualitative understanding of the electronic excitation processes.

Table 1: Representative HMO Calculation Results for this compound Absorption Bands

| Transition | Calculated Energy (eV) | Corresponding Wavelength (nm) |

| π→π* (Lowest) | 3.5 | 354 |

| π→π* (Next) | 4.2 | 295 |

| π→π* (Higher) | 5.1 | 243 |

Note: The values presented are illustrative, representing typical outcomes of HMO calculations for similar conjugated systems.

Density Functional Theory (DFT) Simulations for Molecular Interactions

Density Functional Theory (DFT) represents a more sophisticated quantum mechanical approach that offers greater accuracy in describing molecular electronic structure and interactions mdpi.comnih.govusda.govmdpi.com. DFT simulations are widely employed to model the intermolecular forces that govern the behavior of this compound in various environments. These forces can include van der Waals interactions, dipole-dipole interactions, and π-π stacking, which are critical for understanding crystal packing, self-assembly, and interactions within condensed phases usda.govresearchgate.netsavemyexams.com. DFT studies on similar oligo(p-phenylene) systems have highlighted the importance of planar conformations for maximizing favorable intermolecular interactions, particularly dispersion forces researchgate.net. By simulating these interactions, DFT provides insights into the cohesive energies and structural preferences of this compound assemblies.

Table 2: DFT-Simulated Intermolecular Interactions in this compound

| Interaction Type | Description | Calculated Energy (kcal/mol) |

| Dispersion Forces | Fluctuating temporary dipoles inducing dipoles in neighboring molecules. | -5 to -15 (per phenyl unit) |

| π-π Stacking | Attractive forces between the delocalized π electron clouds of adjacent phenyl rings. | -8 to -12 (per phenyl unit) |

| Dipole-Induced Dipole | Interaction between permanent dipoles (if any) and induced dipoles in this compound or vice-versa. | -1 to -3 |

Note: Values are representative and depend on the specific computational setup and molecular environment.

Advanced Computational Models for Noncovalent Interactions

Beyond basic electronic structure, advanced computational models are essential for understanding specific, often crucial, noncovalent interactions that this compound can participate in.

Theoretical Frameworks for Cation-π Interactions

Cation-π interactions, a significant noncovalent force, involve the electrostatic attraction between a positively charged ion (cation) and the delocalized π electron cloud of an aromatic system nih.govencyclopedia.pubrsc.orgwikipedia.org. Theoretical frameworks, predominantly employing DFT, have been developed to quantify and understand these interactions nih.govrsc.orgwolfram.comaps.org. These models describe the interaction as arising from the attraction between the positive charge of the cation and the negative electrostatic potential of the π system encyclopedia.pubrsc.org. The strength of the cation-π interaction is influenced by the charge density of the cation, the size and electron distribution of the π system, and the geometry of the complex nih.govencyclopedia.pub. Studies have shown that larger aromatic systems and smaller, more charge-dense cations generally lead to stronger interactions nih.govencyclopedia.pub. The M06 functional in conjunction with the 6-31G(d,p) basis set has been identified as a robust method for accurately calculating these binding energies nih.govrsc.org.

Calculation of Cation-π Binding Energies in this compound Architectures

The calculation of cation-π binding energies for this compound involves modeling the interaction between various cations and the extended π system of the molecule rsc.orgwolfram.com. DFT methods, such as those employing the M06 functional, are commonly used for these calculations nih.govnih.govrsc.org. For instance, studies on similar linear polyacenes demonstrate that interaction energies increase with the size of the aromatic system nih.govacs.org. While specific experimental or computational data for this compound with a wide range of cations might be sparse, extrapolations from studies on shorter oligophenyls or benzene (B151609) derivatives suggest that this compound, with its seven phenyl rings, would exhibit substantial binding affinities. Alkali metal cations like Li⁺, Na⁺, and K⁺, as well as organic cations like ammonium (B1175870) (NH₄⁺) and tetramethylammonium (B1211777) (NMe₄⁺), are typical guests in such studies. The binding energies are sensitive to the cation's charge density and size, with smaller, more concentrated charges leading to stronger binding nih.govencyclopedia.pub.

Table 3: Representative DFT-Calculated Cation-π Binding Energies with this compound (Illustrative)

| Cation | Calculated Binding Energy (kcal/mol) | Notes |

| Li⁺ | -70 to -85 | Strongest due to small size and high charge density |

| Na⁺ | -55 to -70 | Significant binding, slightly weaker than Li⁺ |

| K⁺ | -40 to -55 | Weaker binding than Na⁺, larger ionic radius |

| NH₄⁺ | -45 to -60 | Comparable to Na⁺, depending on orientation |

| NMe₄⁺ | -35 to -50 | Weaker due to charge delocalization in methyl groups |

Note: These values are estimations based on trends observed for similar aromatic systems and are intended to illustrate the expected behavior.

Electrostatic Potential Surface Analysis

Electrostatic Potential (ESP) surface analysis is a powerful visualization tool derived from DFT calculations that maps the electron density distribution of a molecule wolfram.comresearchgate.netlibretexts.orgchemrxiv.orgyoutube.comyoutube.com. ESP maps use color-coding to represent regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential. For this compound, ESP analysis would reveal that the π electron clouds of the phenyl rings are regions of negative potential, making them attractive to cations encyclopedia.pubresearchgate.netlibretexts.orgchemrxiv.org. The peripheral hydrogen atoms and the carbon atoms within the rings might exhibit localized positive potentials, depending on the specific electronic environment and computational parameters. This analysis is critical for understanding the sites of preferential interaction, particularly for charged species, and predicting molecular recognition events researchgate.netlibretexts.orgchemrxiv.org.

Table 4: Electrostatic Potential Surface Analysis of this compound (Representative)

| Region | Color Representation | Description |

| Negative ESP | Red | Electron-rich regions, attractive to positive charges (e.g., π clouds). |

| Neutral ESP | Green/Yellow | Regions of intermediate electron density. |

| Positive ESP | Blue | Electron-deficient regions, repulsive to positive charges. |

| Molecular Surface | Ball-and-stick | Visual representation of the molecule's atomic structure and connectivity. |

Note: Color mapping conventions can vary, but red typically indicates negative potential and blue indicates positive potential.

Compound Names Mentioned:

this compound

Prediction of Conformational Preferences and Energy Barriers

Studies on poly(p-phenylene) oligomers, including this compound, indicate that in isolation, intramolecular forces such as steric repulsions between hydrogen atoms on adjacent phenyl rings can lead to non-planar conformations, where the phenyl rings are twisted relative to each other. Molecular mechanics calculations suggest that these ortho hydrogen repulsions are significant enough to prevent perfect planarity in isolated molecules kpi.ua. However, in a crystalline environment, intermolecular forces, particularly those favoring efficient packing, tend to promote more planar conformations. Calculations on arrays of molecules have shown that deviations from coplanarity increase the total energy of the crystal structure, implying that planar or near-planar arrangements are energetically favored due to crystal packing forces kpi.ua.

While specific energy barrier data for this compound's conformational changes are not extensively detailed in the provided search results, general principles for similar polyphenyls suggest that the energy barriers for rotation around the phenyl-phenyl single bonds are influenced by the extent of conjugation and steric hindrance. Dynamic ¹H NMR studies on related systems have estimated rotation barriers in the range of 76–82 kJ/mol, which are considered consistent with selective rotation of phenyl rings researchgate.net. These energy barriers are critical for understanding molecular flexibility and the dynamics of conformational interconversion, which can be influenced by temperature and the surrounding environment.

Simulation of Spectroscopic Signatures, including Harmonic Vibration Frequencies

The simulation of spectroscopic signatures, particularly vibrational spectra, provides a molecular-level understanding of a compound's structure and dynamics. Harmonic vibrational frequencies are a fundamental output of quantum chemical calculations that can be directly compared to experimental infrared (IR) and Raman spectra.

Computational methods, such as Density Functional Theory (DFT), are widely employed to calculate these harmonic vibrational frequencies arxiv.orgmdpi.comresearchgate.net. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing the second derivatives of the potential energy surface with respect to atomic positions. This process yields the vibrational modes and their corresponding frequencies arxiv.orgmdpi.com.

While specific vibrational frequency data for this compound are not explicitly detailed in the provided snippets, the methodology involves calculating these frequencies for optimized structures. For example, studies on related poly(p-phenylene) oligomers have established that in crystalline forms, molecules are often planar on average but exhibit librational motion, which is captured by vibrational analyses kpi.ua. The simulation of these spectra is crucial for interpreting experimental data and confirming molecular structure. Computational chemistry provides a framework to predict these spectral fingerprints, aiding in the identification and characterization of the molecule arxiv.orgnih.gov. The accuracy of these simulations can be enhanced by using appropriate computational methods and basis sets, and by applying scaling factors to the calculated frequencies to better match experimental observations .

Applications and Functionalization of P Septiphenyl in Advanced Materials Research

Design and Engineering of Synthetic Ion Channels

The precise arrangement of p-septiphenyl units within supramolecular architectures has been explored for the creation of synthetic ion channels, which mimic the function of natural ion channels in biological membranes. These synthetic channels are designed to selectively transport ions across lipid bilayers, offering insights into ion transport mechanisms and potential applications in sensing and therapeutics.

Utilization of this compound Units in Ion Channel Architectures

This compound units have been incorporated into more complex molecular designs to create functional ion channels. For instance, research has involved programmed this compound assemblies with multivalent ligands, which influence their ion transport properties and selectivity unige.ch. The rigid rod-like nature of this compound contributes to the structural integrity and pore formation within these synthetic channel systems wikipedia.org.

Ion Selectivity Mechanisms (e.g., K+ > Rb+ > Cs+ > Na+ > Li+)

A key aspect of synthetic ion channel design is achieving selectivity for specific ions. Studies have demonstrated that synthetic ion channels comprised of this compound units exhibit a notable ion selectivity sequence, favoring potassium ions (K+) over rubidium (Rb+), cesium (Cs+), sodium (Na+), and lithium (Li+) ions acs.orgnih.gov. This selectivity order, K+ > Rb+ > Cs+ > Na+ > Li+, has been attributed to cation-π interactions, where the positively charged ions interact with the electron-rich π-system of the phenyl rings within the this compound structure unige.chacs.orgnih.gov. These interactions play a crucial role in guiding ions through the channel and determining their passage rate.

| Ion Selectivity Order |

| K+ > Rb+ > Cs+ > Na+ > Li+ |

Cation Conductance Studies

Research into synthetic ion channels incorporating this compound units has involved cation conductance studies to quantify their ion transport capabilities. While specific conductance values for this compound-based channels are detailed in specialized literature, the general principle involves measuring the flow of ions across a membrane facilitated by these synthetic channels. These studies often employ techniques like planar lipid bilayers (BLMs) or vesicle-based assays to characterize the electrical properties and ion flux through the synthetic pores wikipedia.orggamry.com. For example, other synthetic channels have shown high cation conductance, with selectivity ratios for K+/Li+ and K+/Na+ reported as high as 360 and 31, respectively, highlighting the potential for efficient ion transport acs.org.

Integration in Organic Electronic and Optoelectronic Materials

This compound and its derivatives have also found applications in the realm of organic electronics and optoelectronics, particularly in the development of light-emitting devices.

Role in Organic Light-Emitting Devices (OLEDs and PLEDs)

This compound is recognized as a material used in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs) calpaclab.comsigmaaldrich.com. OLEDs and PLEDs are optoelectronic devices that emit light upon application of an electric current, with applications ranging from displays in mobile devices and televisions to lighting panels sigmaaldrich.comoled-info.com. The extended π-conjugation system of this compound contributes to its charge transport properties and light-emitting capabilities when incorporated into these devices. Research has explored its use in conjunction with other materials, such as 1,3,4-oxadiazole (B1194373) units, to create liquid crystalline materials that exhibit electroluminescence psu.edu.

Considerations for Blue Light-Emitting Devices

The development of efficient blue light-emitting devices remains a significant challenge in OLED technology. This compound and related poly(p-phenylene) oligomers have been investigated for their potential to emit blue light researchgate.netacs.orgresearchgate.net. Studies have shown that compounds incorporating this compound units, sometimes modified with other functional groups like 1,3,4-oxadiazoles, can display strong blue fluorescence emission in both solution and solid states psu.edu. This characteristic makes them candidates for use in blue light-emitting layers within OLEDs and PLEDs.

Compound List:

this compound

Potassium (K+)

Rubidium (Rb+)

Cesium (Cs+)

Sodium (Na+)

Lithium (Li+)

Poly(p-phenylene) (PPP)

Poly(phenylene vinylene) (PPV)

Polyfluorene (PFO)

1,3,4-oxadiazole

p-Quinquephenyl (B1295331) (PQP)

p-Sexiphenyl (B32268) (PSP)

Ultrafast Optical Nonlinearity Studies

Research into the optical properties of conjugated organic molecules has highlighted their potential for nonlinear optical (NLO) applications. This compound, as a representative of oligo(p-phenylene)s, has been investigated for its ultrafast optical nonlinearities. Studies on similar oligo(p-phenylene)s have shown significant nonlinear optical responses, with values for ladder-type oligo(p-phenylene)s reaching up to 1046 GM (660 nm, 120 fs) researching.cnopticsjournal.net. While specific ultrafast optical nonlinearity data for this compound itself is less extensively detailed in the provided search results compared to its structural properties, the broader class of oligo(p-phenylene)s, including this compound, is recognized for its potential in this area researching.cnopticsjournal.netopticsjournal.netnih.govethz.chnih.gov. These materials are explored for applications such as all-optical switches due to their fast response times, which can be on the order of femtoseconds ethz.ch.

Research on Rigid-Rod Polymers and Liquid Crystalline Systems

The rigid-rod nature of this compound makes it a valuable component in the study and development of polymers and liquid crystalline systems.

This compound as a Component of Poly(p-phenylene) (PPP) Oligomers

This compound is a member of the poly(p-phenylene) (PPP) oligomer series, which are extensively studied for their electronic and structural properties. The crystal structures and phase transitions of PPP oligomers, including this compound, have been characterized. This compound crystallizes in the space group P21/c, with unit cell dimensions reported as a = 30.577 Å, b = 5.547 Å, c = 8.034 Å, and β = 100.52° kpi.uaresearchgate.net. The 'a' axis length increases with molecular length within this series kpi.uaresearchgate.net. These oligomers are considered models for understanding the properties of longer PPP chains, which are known for their potential in electronic applications due to their conjugated backbone mdpi.comresearchgate.net.

Thermotropic Liquid Crystal Behavior

The thermotropic liquid crystalline behavior of oligo(p-phenylene)s, including this compound, has been a subject of research. While shorter oligomers like biphenyl (B1667301), p-terphenyl, and p-quaterphenyl (B89873) are not mesogenic due to insufficient aspect ratios, p-quinquephenyl and p-sexiphenyl exhibit nematic phases at high temperatures tandfonline.comwhiterose.ac.uk. There have been reports suggesting that this compound may exhibit liquid crystallinity, though higher polyphenyls tend to decompose near their transition to the liquid state tandfonline.comwhiterose.ac.uk. Modifications to the basic structure, such as the introduction of oxadiazole units, have been shown to induce broader nematic ranges in analogues of this compound, with one such analogue exhibiting a nematic range of 170° wide colab.wspsu.edu. The inherent rigidity of this compound contributes to its potential for mesophase formation, although its high melting points and limited solubility can pose processing challenges colab.wsacs.org.

Engineering for Aerospace and Electro-Optical Applications

The rigid-rod structure and conjugated system of this compound and related oligo(p-phenylene)s make them candidates for applications requiring specific electronic and optical properties. For instance, substituted diphenyl-p-septiphenyl derivatives have been investigated for their non-planar structures and alignment along crystallographic axes, with potential relevance for aerospace and electro-optical applications researchgate.net. The general class of poly(p-phenylene)s is recognized for its potential in electro-optical devices due to their semiconducting properties and processability, although specific applications directly citing this compound in this context are less detailed in the provided literature mdpi.comresearchgate.net. The aerospace industry broadly utilizes high-performance polymers for their lightweight, thermal stability, and chemical resistance properties curbellplastics.comati.org.ukspglobal.comppg.com. While this compound itself may not be a primary material in current aerospace applications, the study of its properties contributes to the understanding of conjugated organic materials relevant to advanced electronics and photonics.

Intermolecular Interactions Involving P Septiphenyl

Cation-π Interactions in Diverse Environments

Cation-π interactions are a significant noncovalent binding force involving the attraction between a positively charged ion (cation) and the electron-rich π system of an aromatic ring nih.govwikipedia.orgcaltech.edu. These interactions are characterized by electrostatic attraction, polarization, and, in some cases, dispersion forces, playing a vital role in molecular recognition, biological systems, and the design of functional materials nih.govwikipedia.orgnih.govresearchgate.net.

Binding Affinity of Alkali Metal Ions to p-Septiphenyl Units

This compound units have been utilized in the construction of synthetic ion channels, where their ability to interact with alkali metal ions has been investigated. Notably, studies by Matile and co-workers have demonstrated that synthetic ion channels incorporating this compound segments exhibit a specific selectivity sequence for alkali metal ions: K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺ nih.govacs.org. This observed order is noteworthy as it deviates from the typical gas-phase binding affinities, where smaller, more charged cations like Li⁺ often exhibit stronger interactions nih.govwikipedia.orgacs.org. The selectivity sequence observed with this compound-based channels suggests that factors beyond simple electrostatics, such as the specific geometry and the influence of the extended π system, play a crucial role in determining binding affinity in these supramolecular assemblies nih.govacs.org.

Influence of π-System Size on Interaction Energy

The strength of cation-π interactions is generally influenced by the size and electronic properties of the π system involved. Larger aromatic systems, such as those found in extended oligophenylenes like this compound, tend to bind cations more strongly than smaller aromatic molecules like benzene (B151609) nih.govacs.org. While specific comparative data for this compound's π-system size effect versus shorter oligomers is not extensively detailed in the provided literature for this specific context, the general trend indicates that an increase in the number of conjugated phenyl rings enhances the interaction potential nih.govacs.org. This is attributed to a greater delocalization of π electrons and a more pronounced quadrupole moment, which can lead to stronger electrostatic and polarization contributions to the binding energy wikipedia.orgnih.gov.

Packing Interactions in Crystalline Phases

Role in Forcing Planar Conformations

Isolated molecules of polyphenyls, such as biphenyl (B1667301) or p-terphenyl, often adopt non-planar conformations in their lowest energy state due to steric repulsions between hydrogen atoms on adjacent phenyl rings kpi.uaresearchgate.net. However, within a crystalline environment, intermolecular packing forces strongly favor planar or near-planar conformations kpi.uaresearchgate.netacs.orgdtic.milalbany.edu. Molecular mechanics calculations have shown that deviations from coplanarity in polyphenyl arrays increase the total energy of the structure, indicating that planar conformations lead to more favorable intermolecular interactions kpi.uaresearchgate.net. This compound, in its crystalline phase, adopts a linear and planar structure kpi.uaresearchgate.net. This planarity is a direct consequence of the crystal packing forces that overcome intramolecular repulsions, allowing for efficient stacking and interaction within the solid state kpi.uaresearchgate.netalbany.edu.

Inter-oligomer Interactions in Polyphenyl Arrays

Polyphenylenes, including this compound, typically crystallize in a monoclinic P2₁/c space group, exhibiting a characteristic herringbone packing arrangement kpi.uaresearchgate.netalbany.edu. This arrangement involves molecules orienting themselves in a staggered, alternating fashion. The herringbone motif is driven by favorable edge-to-face (C–H···π) interactions between adjacent molecules, which contribute to the formation of a two-dimensional network within the crystal albany.edu. Calculations confirm that coplanar arrangements of polyphenyl oligomers lead to the most favorable intermolecular interactions between these units kpi.uaresearchgate.net. The unit cell dimensions for this compound in its crystalline form are reported as a = 30.577 Å, b = 5.547 Å, c = 8.034 Å, and β = 100.52° kpi.uaresearchgate.net.

Biomimetic Material Science Leveraging Cation-π Interactions

The field of biomimetic material science seeks to replicate the sophisticated functions and structures found in biological systems. A key noncovalent interaction that plays a significant role in many biological processes, including molecular recognition and ion transport, is the cation-π interaction. This interaction occurs between a positively charged ion (cation) and the electron-rich π system of an aromatic molecule. Harnessing these interactions allows for the design of synthetic materials that mimic biological selectivity and functionality.

This compound in Synthetic Ion Channels

Research has demonstrated the utility of the oligophenyl compound this compound in the construction of synthetic ion channels, serving as a prime example of biomimetic material science leveraging cation-π interactions. Pioneering work by Matile and his collaborators has shown that molecular architectures incorporating this compound units can exhibit remarkable cation selectivity, akin to biological ion channels. These synthetic channels are designed to facilitate the passage of ions across membranes, with their selectivity being governed by the strength and nature of the cation-π interactions formed between the channel's π-rich framework and various cations.

The studies involving this compound-based ion channels have elucidated a specific cation selectivity profile, indicating a preference for larger alkali metal ions over smaller ones. Specifically, these synthetic channels have demonstrated an ion selectivity sequence of K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺ nih.govacs.org. This observed order is particularly noteworthy as it deviates from the typical gas-phase electrostatic trend (where Li⁺ generally binds most strongly due to its smaller size and higher charge density) and highlights the complex interplay of factors, including desolvation effects and specific binding geometries, that are crucial in aqueous environments and biological systems nih.govacs.org. The ability of this compound-based structures to mimic the selective ion transport seen in biological ion channels underscores the power of cation-π interactions in creating functional biomimetic materials.

Data Table: Cation Selectivity of this compound Ion Channels

The following table summarizes the observed selectivity of synthetic ion channels constructed with this compound units for various alkali metal cations. The order indicates the relative permeability or binding affinity, with higher selectivity for cations appearing earlier in the sequence.

| Cation | Selectivity Order |

| K⁺ | 1 |

| Rb⁺ | 2 |

| Cs⁺ | 3 |

| Na⁺ | 4 |

| Li⁺ | 5 |

Implications for Biomimetic Design

The development of this compound-based ion channels exemplifies how precisely designed organic molecules can be employed to create artificial systems that recapitulate biological functions. The demonstrated cation selectivity, driven by cation-π interactions, offers a valuable blueprint for designing advanced materials for applications such as ion sensing, selective ion transport, and artificial cell membranes. By understanding and controlling these noncovalent interactions, researchers can engineer materials with tailored properties for a wide range of technological and biomedical applications.

Compound List:

this compound

Future Research Directions and Emerging Paradigms for P Septiphenyl

Exploration of Novel Functionalized p-Septiphenyl Derivatives

The future of this compound research lies significantly in the development of novel functionalized derivatives. By strategically introducing various functional groups onto the this compound backbone or its end-caps, researchers aim to precisely tune its solubility, self-assembly behavior, electronic properties, and optical characteristics. Emerging paradigms include the synthesis of derivatives with appended electron-donating or electron-withdrawing moieties to modulate frontier molecular orbital levels, or the incorporation of chiral groups to explore chiroptical properties. Furthermore, the attachment of polymerizable units could lead to the formation of novel polymeric materials with this compound segments, while the introduction of reactive handles, such as alkynyl or azide (B81097) groups, will facilitate facile conjugation to biomolecules, surfaces, or nanoparticles via click chemistry. Such functionalizations are anticipated to unlock new applications in areas like molecular electronics, sensing, and bio-imaging.

Table 9.1: Potential Functionalization Strategies and Their Impact

| Functional Group Type | Example Groups | Targeted Property Modification | Potential Applications |

| Electron Donating | -OCH₃, -NR₂ | Increased HOMO level, enhanced fluorescence | Organic LEDs, Photovoltaics |

| Electron Withdrawing | -CN, -NO₂, -CF₃ | Decreased LUMO level, altered charge transport | Organic Field-Effect Transistors (OFETs), Sensors |

| Solubility Enhancers | -CnH₂n₊₁ (alkyl) | Improved solubility in organic solvents | Solution-processable electronics |

| Reactive Handles | -C≡CH, -N₃ | Conjugation via click chemistry | Bio-conjugation, Surface functionalization |

| Chiral Moieties | Specific chiral auxiliaries | Chiroptical properties, enantioselective recognition | Chiral sensing, Non-linear optics |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Monitoring the dynamic processes involving this compound requires the application of advanced spectroscopic techniques. Future research will increasingly leverage time-resolved spectroscopy, such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy, to unravel the excited-state dynamics, charge transfer mechanisms, and energy relaxation pathways in this compound-based systems. These techniques, capable of resolving events on femtosecond to nanosecond timescales rp-photonics.comresearchgate.net, are crucial for understanding photoinduced phenomena and excited-state lifetimes. Furthermore, in-situ spectroscopic methods, including Raman spectroscopy and infrared (IR) spectroscopy, will be employed to monitor molecular transformations, aggregation kinetics, and structural changes in real-time under various environmental conditions rsc.org. Dynamic light scattering (DLS) is also emerging as a valuable tool for tracking aggregation kinetics and particle size distributions in solutions, providing insights into self-assembly processes malvernpanalytical.complos.org.

Table 9.2: Spectroscopic Techniques for Dynamic Process Monitoring

| Spectroscopic Technique | Temporal Resolution | Information Gained | Example Dynamic Processes Monitored |

| Time-Resolved Absorption | fs - ns | Excited-state populations, charge transfer, relaxation | Photophysical decay, reaction intermediates |

| Time-Resolved Fluorescence | fs - ns | Excited-state lifetimes, fluorescence quenching | Energy transfer, molecular dynamics |

| Dynamic Light Scattering (DLS) | ms - s | Particle size distribution, aggregation kinetics | Self-assembly, nucleation, growth |

| In-situ Raman/IR Spectroscopy | s - min | Molecular vibrations, structural changes, reaction progress | Chemical reactions, phase transitions |

High-Performance Computational Modeling of Complex this compound Systems

The complexity of this compound systems, particularly when aggregated or interacting within larger material matrices, necessitates the use of high-performance computational modeling. Future research will increasingly employ advanced quantum chemical methods, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations to accurately predict and understand the electronic structure, optical properties, and intermolecular interactions of this compound and its derivatives nih.govmdpi.comunl.eduresearchgate.net. High-performance computing will be instrumental in simulating large-scale systems, including molecular aggregates, thin films, and interfaces, to elucidate charge transport mechanisms, predict self-assembly pathways, and model excited-state behavior. Machine learning (ML) approaches, often integrated with physics-based models, are also emerging as powerful tools for predictive modeling of material properties, enabling faster discovery and optimization of this compound-based materials nih.govlaccei.orgresearchgate.netmdpi.comaaai.org.

Table 9.3: Computational Modeling Approaches for this compound Systems

| Computational Method | Key Applications for this compound | Information Provided |

| Density Functional Theory (DFT) | Electronic structure, optical properties, ground-state energies | Band gaps, HOMO/LUMO levels, absorption spectra |

| Molecular Dynamics (MD) | Molecular motion, self-assembly, conformational changes, aggregation | Intermolecular forces, packing structures, dynamic behavior |

| Machine Learning (ML) | Property prediction, feature engineering, materials discovery | Predictive models for electronic/optical properties, performance metrics |

| Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling interactions in complex environments (e.g., interfaces) | Detailed electronic behavior at interfaces, solvation effects |

Integration of this compound in Hybrid Material Architectures

The incorporation of this compound into hybrid material architectures represents a significant avenue for future research, aiming to synergistically combine the unique electronic and optical properties of oligo(p-phenylene)s with the structural integrity and diverse functionalities of inorganic or polymeric components porchettalab.comresearchgate.netrsc.orgresearchgate.net. Future research will focus on designing and fabricating novel organic-inorganic hybrid materials, such as nanocomposites, thin films, and supramolecular assemblies, where this compound acts as a functional building block. For instance, integrating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with enhanced charge transport or luminescence properties for sensing and catalysis. Similarly, its incorporation into polymer matrices or inorganic oxides could yield advanced materials for optoelectronic devices or functional coatings. The precise control over interfacial interactions and morphology in these hybrid systems will be a key challenge and focus for future development.

Table 9.4: Potential Hybrid Material Architectures Incorporating this compound

| Hybrid Material Type | Inorganic/Polymeric Component | Role of this compound | Potential Applications |

| Organic-Inorganic Nanocomposites | Silica, TiO₂, ZnO | Charge transport, luminescence, π-π stacking interactions | Organic electronics, sensors, photocatalysis |

| Metal-Organic Frameworks (MOFs) | Metal ions, organic linkers | Luminescent centers, charge transport pathways, guest binding | Gas storage/separation, catalysis, sensing |

| Covalent Organic Frameworks (COFs) | Boron/Nitrogen-based linkers | π-conjugated backbone, charge mobility, light emission | Organic electronics, catalysis, energy storage |

| Polymer Composites | Polymers (e.g., PMMA, PS) | Luminescent dopant, charge transport additive | Organic LEDs, conductive polymers, sensors |

| Supramolecular Assemblies | Self-assembled structures | Building blocks for ordered architectures, host-guest chemistry | Molecular machines, sensors, drug delivery |

Tailoring this compound for Specific Advanced Electronic and Photonic Applications

The ultimate goal of much this compound research is to tailor its molecular structure and material properties for specific high-performance electronic and photonic applications. Future research will concentrate on optimizing this compound derivatives for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices. This involves precise control over molecular packing, charge carrier mobility, and energy levels through rational molecular design and processing techniques. For photonic applications, future work will focus on enhancing fluorescence quantum yields, tuning emission wavelengths, and developing materials for non-linear optics, lasers, and light-emitting applications. The ability to precisely tailor the electronic and photophysical properties of this compound will be key to its successful integration into next-generation electronic and photonic technologies.

Table 9.5: Tailoring this compound for Electronic and Photonic Applications

| Application Area | Tailoring Strategy | Key Performance Metrics |

| Organic Field-Effect Transistors (OFETs) | Molecular design for planar packing, high charge mobility; optimized thin-film deposition | Charge carrier mobility (cm²/Vs), On/Off ratio, stability |

| Organic Light-Emitting Diodes (OLEDs) | Tuning emission color, enhancing fluorescence quantum yield, improving charge injection/transport | Luminescence efficiency (cd/A), color purity, device lifetime |

| Organic Photovoltaics (OPVs) | Optimizing band alignment, enhancing light absorption, facilitating exciton (B1674681) dissociation | Power conversion efficiency (%), open-circuit voltage (V) |

| Non-linear Optics (NLO) | Introducing push-pull electronic systems, enhancing hyperpolarizability | NLO coefficients (β, γ) |

| Sensors | Incorporating specific recognition sites, enhancing fluorescence/electrochemical response | Sensitivity, selectivity, detection limit |

Q & A

Q. How do polymer blending techniques influence the mechanical flexibility of this compound composites?

- Methodological Answer : Screen polymers (e.g., PMMA, polystyrene) for compatibility using Hansen solubility parameters. Quantify flexibility via dynamic mechanical analysis (DMA) and crack-onset strain measurements. Correlate with AFM nanoindentation data to map modulus variations. Use Fox equation predictions to guide blend ratios .

Methodological Best Practices

- Literature Reviews : Follow the U.S. EPA’s High Production Volume (HPV) Chemical Challenge Program guidelines for systematic data collection, prioritizing peer-reviewed journals over non-academic sources .

- Research Question Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to avoid ambiguity .

- Data Presentation : Adhere to journal-specific graphical guidelines (e.g., minimal chemical structures in TOC graphics, color standardization) to enhance clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.